molecular formula C12H18BrN3O2 B15228568 tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B15228568
M. Wt: 316.19 g/mol
InChI Key: PHXCRWZGCRUAOZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound with the molecular formula C13H18BrN3O4. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a tert-butyl group in its structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the bromination of an intermediate compound. One common method involves dissolving the intermediate in acetonitrile and adding N-Bromosuccinimide (NBS) as the brominating agent. The reaction mixture is stirred at room temperature, and the product is isolated by partitioning between ethyl acetate and water, followed by purification using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves using bulk quantities of reagents and solvents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Acetonitrile: Common solvent for reactions involving this compound.

    Silica Gel Chromatography: Used for purification of the product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-bromo-8-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-8-9-7-14-10(13)16(9)6-5-15(8)11(17)18-12(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

PHXCRWZGCRUAOZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=C(N2CCN1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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